molecular formula C16H13FN2O2 B11839576 Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B11839576
M. Wt: 284.28 g/mol
InChI Key: SCUWTFQHDOTAOH-UHFFFAOYSA-N
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Description

This article synthesizes findings from diverse sources to highlight key differences and trends among similar compounds.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3

InChI Key

SCUWTFQHDOTAOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted imidazo[1,2-A]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 2-position of the imidazo[1,2-a]pyridine core significantly influences molecular properties. Below is a comparison of analogs (Table 1):

Table 1: Structural Analogs and Key Properties
Compound Name Substituent HRMS [M+H]+ (Calcd) Melting Point (°C) Yield (%) Key References
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 4-Cl-phenyl 307.03025 N/A N/A
Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 3,4-diF-phenyl N/A 137.6–138.2 77
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 2-CF3 N/A N/A N/A
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5-CH3 N/A N/A 83*
Ethyl 2-(4-bromophenoxy)imidazo[1,2-a]pyridine-3-carboxylate 4-Br-O-phenyl N/A N/A 75

*Yield refers to the chlorinated product in .

Key Observations:

  • The 3,4-difluorophenyl analog () exhibits a higher melting point (137.6–138.2 °C), likely due to increased crystallinity from fluorine's electronegativity .
  • Positional Effects : Para-substituted analogs (e.g., 4-Cl in ) may exhibit reduced steric hindrance compared to ortho-substituted derivatives like the target compound. Ortho-substituents could hinder rotational freedom or receptor binding .
  • Trifluoromethyl vs.

Reactivity and Functionalization

  • Electrophilic Substitution : The 5-methyl derivative () reacts with NCS to form chloromethyl or oxo products depending on solvent (acetic acid vs. THF), highlighting the imidazo ring's sensitivity to reaction conditions .

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